molecular formula C7H6O4 B14615379 2H-Pyran-4-carboxylic acid, 2-oxo-, methyl ester CAS No. 59776-81-7

2H-Pyran-4-carboxylic acid, 2-oxo-, methyl ester

Cat. No.: B14615379
CAS No.: 59776-81-7
M. Wt: 154.12 g/mol
InChI Key: ZVBIVNVVZJFVIQ-UHFFFAOYSA-N
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Description

2H-Pyran-4-carboxylic acid, 2-oxo-, methyl ester is an organic compound with the molecular formula C7H6O4 It is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyran-4-carboxylic acid, 2-oxo-, methyl ester typically involves the esterification of 2H-Pyran-4-carboxylic acid, 2-oxo-. One common method is the reaction of the acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:

2H-Pyran-4-carboxylic acid, 2-oxo-+MethanolH2SO42H-Pyran-4-carboxylic acid, 2-oxo-, methyl ester+Water\text{2H-Pyran-4-carboxylic acid, 2-oxo-} + \text{Methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} 2H-Pyran-4-carboxylic acid, 2-oxo-+MethanolH2​SO4​​2H-Pyran-4-carboxylic acid, 2-oxo-, methyl ester+Water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production costs. The process involves the continuous mixing of reactants and catalysts, followed by separation and purification of the product.

Chemical Reactions Analysis

Types of Reactions

2H-Pyran-4-carboxylic acid, 2-oxo-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The ester group can be substituted with other functional groups, such as amines or halides, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often require nucleophiles like ammonia (NH3) or halide ions (Cl-, Br-).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Amines, halides, or other substituted derivatives.

Scientific Research Applications

2H-Pyran-4-carboxylic acid, 2-oxo-, methyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2H-Pyran-4-carboxylic acid, 2-oxo-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • 2H-Pyran-5-carboxylic acid, 2-oxo-, methyl ester
  • 2-Oxo-2H-pyran-6-carboxylic acid
  • 3,4-Dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic acid

Uniqueness

2H-Pyran-4-carboxylic acid, 2-oxo-, methyl ester is unique due to its specific structural features and reactivity. Its ester group provides versatility in chemical reactions, making it a valuable intermediate in organic synthesis. Additionally, its potential biological activities distinguish it from other similar compounds.

Properties

CAS No.

59776-81-7

Molecular Formula

C7H6O4

Molecular Weight

154.12 g/mol

IUPAC Name

methyl 2-oxopyran-4-carboxylate

InChI

InChI=1S/C7H6O4/c1-10-7(9)5-2-3-11-6(8)4-5/h2-4H,1H3

InChI Key

ZVBIVNVVZJFVIQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=O)OC=C1

Origin of Product

United States

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